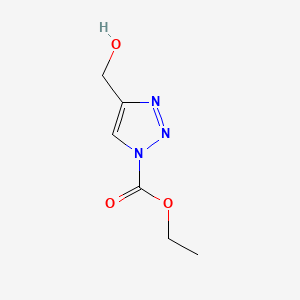
Ethyl4-(hydroxymethyl)-1H-1,2,3-triazole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl4-(hydroxymethyl)-1H-1,2,3-triazole-1-carboxylate is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl4-(hydroxymethyl)-1H-1,2,3-triazole-1-carboxylate typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general reaction conditions include the use of solvents like dimethyl sulfoxide (DMSO) or water, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl4-(hydroxymethyl)-1H-1,2,3-triazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: The major product is Ethyl4-(carboxymethyl)-1H-1,2,3-triazole-1-carboxylate.
Reduction: The major product is Ethyl4-(hydroxymethyl)-1H-1,2,3-triazole.
Substitution: Various substituted triazole derivatives can be formed depending on the reagents used.
Aplicaciones Científicas De Investigación
Ethyl4-(hydroxymethyl)-1H-1,2,3-triazole-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use in drug development, particularly as an antifungal and antibacterial agent.
Industry: It can be used in the production of polymers and as a stabilizer in various chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl4-(hydroxymethyl)-1H-1,2,3-triazole-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. The triazole ring can interact with metal ions and other functional groups, affecting the overall activity of the compound.
Comparación Con Compuestos Similares
Ethyl4-(hydroxymethyl)-1H-1,2,3-triazole-1-carboxylate can be compared with other triazole derivatives such as:
1,2,3-Triazole: A simpler triazole compound without the ester and hydroxymethyl groups.
4-(Hydroxymethyl)-1H-1,2,3-triazole: Lacks the ester group.
Ethyl1H-1,2,3-triazole-1-carboxylate: Lacks the hydroxymethyl group.
The uniqueness of this compound lies in its combination of functional groups, which provides it with distinct chemical and biological properties.
Propiedades
Número CAS |
106134-75-2 |
|---|---|
Fórmula molecular |
C6H9N3O3 |
Peso molecular |
171.156 |
Nombre IUPAC |
ethyl 4-(hydroxymethyl)triazole-1-carboxylate |
InChI |
InChI=1S/C6H9N3O3/c1-2-12-6(11)9-3-5(4-10)7-8-9/h3,10H,2,4H2,1H3 |
Clave InChI |
SEKDUEMJXIKJQB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C=C(N=N1)CO |
Sinónimos |
1H-1,2,3-Triazole-1-carboxylic acid, 4-(hydroxymethyl)-, ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



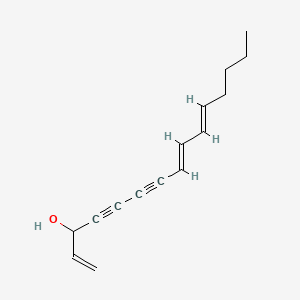
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(6R)-2-methyl-6-[(3S,5S,6S,8S,9R,10S,13R,14S,15R,17R)-6,8,15-trihydroxy-10,13-dimethyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]heptan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B566403.png)
![2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B566404.png)
![Nicotinamide adenine dinucleotide, [adenine-2,8-3H]](/img/structure/B566407.png)
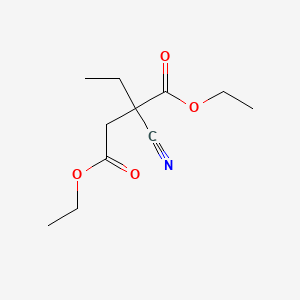
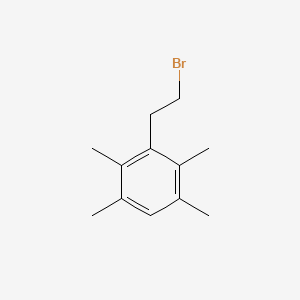
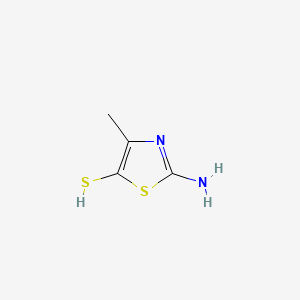
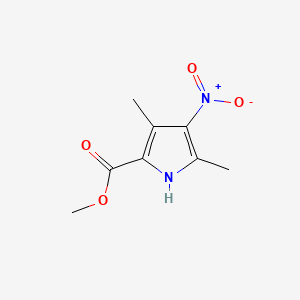
![3-[Ethyl(hexyl)amino]phenol](/img/structure/B566421.png)
